molecular formula C7H4ClN3O2 B2999866 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1546151-96-5

2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No. B2999866
CAS RN: 1546151-96-5
M. Wt: 197.58
InChI Key: NOGUJKBWRMPYSD-UHFFFAOYSA-N
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Description

“2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyridines is characterized by a bridge-headed nitrogen atom . This unique structure is found in many medicinal and biologically active compounds .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyridine exhibit promising antibacterial activity. A study by Xiao et al. (2013) synthesized 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives, revealing potent activity against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2013).

Catalytic Activity and Photoluminescence

Wang et al. (2016) explored d(10) coordination polymers based on a similar triazole structure, demonstrating improved catalytic activity for the synthesis of tetrahydropyrimidine derivatives and notable photoluminescence properties (Wang et al., 2016).

Electrochemical Properties

Tan et al. (2007) investigated the electrochemical behavior of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines, indicating high ionization potentials and good affinity, which could have implications for electronic and material science applications (Tan et al., 2007).

Antimicrobial and Antioxidant Activity

A study by Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives with triazolopyridine structures, showing antimicrobial and antioxidant activities, suggesting potential in pharmaceutical research (Flefel et al., 2018).

Application in Explosives

Bastrakov et al. (2021) synthesized new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines containing explosophoric groups, highlighting the use of triazolopyridine derivatives in the development of explosives (Bastrakov et al., 2021).

properties

IUPAC Name

2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-9-5-2-1-4(6(12)13)3-11(5)10-7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGUJKBWRMPYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

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